Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate
Overview
Description
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. It is characterized by the presence of an oxazole ring fused with a pyridine ring, making it a valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate
- 4-Oxazolecarboxylic acid, 2-(2-methyl-4-pyridinyl)-, methyl ester
Uniqueness
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole and pyridine ring makes it a versatile compound with diverse applications in various fields .
Biological Activity
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring fused with an oxazole moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 220.23 g/mol. The carboxylate group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining pyridine derivatives with oxazole precursors.
- Esterification : Converting the carboxylic acid derivative to the corresponding ester.
These methods require specific catalysts and conditions to optimize yields.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. A study evaluated its efficacy against both bacterial and fungal strains, revealing promising results.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8.0 µg/mL |
Staphylococcus aureus | 5.5 µg/mL |
Candida albicans | 12.0 µg/mL |
Aspergillus flavus | 15.0 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .
Antitumor Activity
Research has indicated that derivatives of oxazole compounds exhibit antitumor properties. This compound was tested on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
HepG2 | 15.0 |
MCF7 | 18.5 |
The structure–activity relationship (SAR) analysis highlighted that the presence of the methyl group on the pyridine ring enhances the compound's antitumor activity .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies showed that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial growth and biofilm formation, suggesting its usefulness in treating biofilm-associated infections. -
Case Study on Antitumor Activity :
In a preclinical trial, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-8(2)6-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNWSGALFILFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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